molecular formula C12H9F3N2O B215344 4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine

4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine

Cat. No. B215344
M. Wt: 254.21 g/mol
InChI Key: YPUBXELQXBGLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine, commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFP is a heterocyclic compound that contains a pyridine ring with a trifluoromethyl group and a phenoxy moiety. This compound has been synthesized through various methods and has been used in numerous scientific studies as a research tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of TFP is not fully understood, but it is believed to act through the inhibition of various enzymes and ion channels. TFP has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents its activation. It also inhibits the activity of phosphodiesterase by binding to its active site and preventing the hydrolysis of cyclic nucleotides.
Biochemical and Physiological Effects
TFP has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and acetylcholine. TFP has also been shown to decrease the contraction of cardiac muscle by inhibiting the influx of calcium ions into the cells. Additionally, TFP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using TFP in lab experiments is its specificity towards certain enzymes and ion channels. This allows for more precise investigation of biological processes. However, one limitation of using TFP is its potential toxicity towards cells and organisms. Therefore, it is important to use TFP in appropriate concentrations and to take necessary precautions when working with this compound.

Future Directions

There are several future directions for the use of TFP in scientific research. One potential area of investigation is the role of TFP in the regulation of ion channels in the nervous system. Another potential area of investigation is the use of TFP as a therapeutic agent for the treatment of certain diseases such as cancer and cardiovascular disease. Additionally, the development of more efficient and cost-effective methods for synthesizing TFP could lead to its increased use in various scientific studies.
Conclusion
In conclusion, TFP is a unique compound that has gained significant attention in the field of scientific research due to its specificity towards certain enzymes and ion channels. Its use in various studies has provided valuable insights into various biological processes. However, it is important to use TFP in appropriate concentrations and to take necessary precautions when working with this compound. There are several future directions for the use of TFP in scientific research, which could lead to the development of new therapeutic agents and the advancement of our understanding of various biological processes.

Synthesis Methods

The synthesis of TFP involves the reaction between 3-aminopyridine and 4-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or copper iodide, and a base such as sodium hydroxide or potassium carbonate. The resulting product is purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

TFP has been used extensively in scientific research as a tool for investigating various biological processes. It has been shown to inhibit the activity of several enzymes such as protein kinase C, phosphodiesterase, and tyrosine kinase. TFP has also been used to study the role of calcium channels in neuronal signaling and the regulation of ion channels in cardiac cells.

properties

Product Name

4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]pyridin-3-amine

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)16/h1-7H,16H2

InChI Key

YPUBXELQXBGLAZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=C(C=NC=C2)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=NC=C2)N)C(F)(F)F

Origin of Product

United States

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